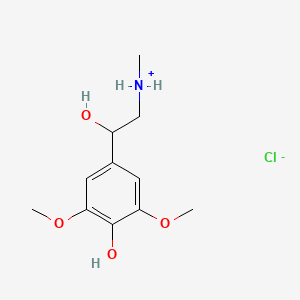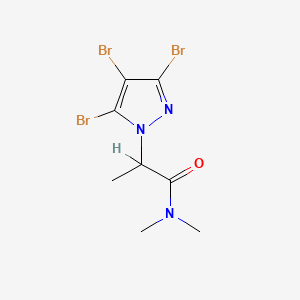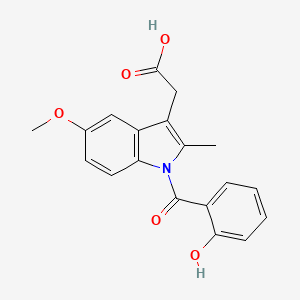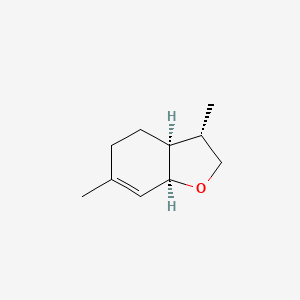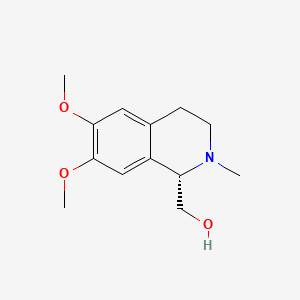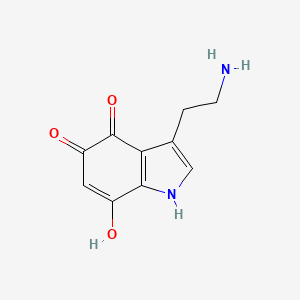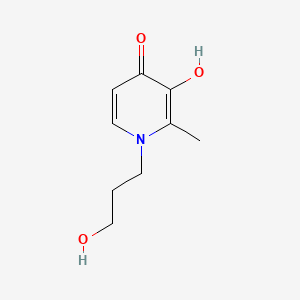
4(1H)-Pyridinone, 3-hydroxy-1-(3-hydroxypropyl)-2-methyl-
Overview
Description
The compound is a derivative of pyridinone, which is a type of heterocyclic compound. Pyridinones are often used in the synthesis of pharmaceuticals . The compound also contains hydroxypropyl and methyl groups, which can influence its physical and chemical properties .
Chemical Reactions Analysis
The chemical reactions involving “4(1H)-Pyridinone, 3-hydroxy-1-(3-hydroxypropyl)-2-methyl-” would depend on its molecular structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be influenced by the compound’s molecular structure .Scientific Research Applications
Physical and Structural Studies
- Structural Analysis : Research by Nelson et al. (1988) involved the structural study of various 3-hydroxy-2-methyl-4(1H)-pyridinones, including X-ray diffraction analysis, revealing the importance of hydrogen bonding to both the solubility and structure of these compounds (Nelson, Karpishin, Rettig, & Orvig, 1988).
Applications in Alzheimer's Therapy
- Alzheimer's Disease Treatment : Scott et al. (2011) explored N-Aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones as potential agents for Alzheimer's therapy, emphasizing their multifunctional properties as metal chelators and antioxidants (Scott, Telpoukhovskaia, Rodríguez-Rodríguez, et al., 2011).
Synthesis and Characterization
- Synthesis and pKa Analysis : Cheng et al. (2018) focused on synthesizing methyl substituted 3-hydroxypyridin-4(1H)-ones and studying their pKa values and iron(III) affinity constants, highlighting how electron-donating groups affect these properties (Cheng, Chen, Cao, Ma, & Hider, 2018).
Coordination Compounds and Chelating Properties
- Metal Complexes : Zhang et al. (1991) prepared and characterized complexes of 1-aryl-3-hydroxy-2-methyl-4-pyridinones with aluminum(III), gallium(III), and indium(III), emphasizing their applications in lipophilic coordination compounds (Zhang, Rettig, & Orvig, 1991).
- Complexation with Aluminum : Clevette et al. (1989) characterized 3-hydroxy-2-methyl-4-pyridinones and their complexes with aluminium(III) through potentiometric titration, indicating potential applications in metal ion chelation (Clevette, Nelson, Nordin, et al., 1989).
Potential as Analgesic Agents
- Analgesic Activities : Aytemir et al. (1999) synthesized and investigated the analgesic and anti-inflammatory activities of 2-methyl/ethyl-3-hydroxy-4(1H)-pyridinones, noting their higher analgesic activities compared to acetylsalicylic acid (Aytemir, Uzbay, & Erol, 1999).
Spectroscopic Characterization
- Oxovanadium(IV) Complexes : Rangel et al. (2006) conducted spectroscopic and potentiometric characterization of oxovanadium(IV) complexes formed by 3-hydroxy-4-pyridinones, providing insights into their electronic structure and potential applications (Rangel, Leite, Amorim, et al., 2006).
Analytical and Pharmaceutical Applications
- Iron Determination in Water : Moniz et al. (2019) developed new hydrophilic 3-hydroxy-4-pyridinone chelators for the analytical determination of iron(III) in water samples, showcasing their potential in analytical chemistry (Moniz, Cunha-Silva, Mesquita, et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-hydroxy-1-(3-hydroxypropyl)-2-methylpyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-7-9(13)8(12)3-5-10(7)4-2-6-11/h3,5,11,13H,2,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTICZXVUWMKNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70241786 | |
| Record name | CP 41 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70241786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4(1H)-Pyridinone, 3-hydroxy-1-(3-hydroxypropyl)-2-methyl- | |
CAS RN |
95215-51-3 | |
| Record name | CP 41 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095215513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP 41 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70241786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




